molecular formula C12H14 B1206355 1,2,3,5,6,7-Hexahydro-s-indacene CAS No. 495-52-3

1,2,3,5,6,7-Hexahydro-s-indacene

Cat. No. B1206355
CAS RN: 495-52-3
M. Wt: 158.24 g/mol
InChI Key: ZVGHRKGPUUKBPP-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydro-s-indacene is an organic compound found in nature, which is known for its wide range of applications in the scientific field. It is a highly versatile compound that has been used for a variety of purposes, including synthesis, scientific research, and drug development. This compound is also known for its unique biochemical and physiological effects on organisms and is of great interest to scientists.

Scientific Research Applications

    Pharmaceutical Research

    • The compound has been mentioned in a patent related to the preparation of 1-ethyl-N- ((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide and salts thereof . These compounds are used for the treatment and prevention of medical disorders and diseases, most especially by NLRP3 inhibition .

    Organic Synthesis

    • It has been used in the total synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate , a key intermediate in the synthesis of illudalanes . The key step in this strategy is a new method of preparation of indanones from tetralones .

    Material Science

    • The compound has been used in the synthesis of a water-soluble cycloparaphenylene derivative . This derivative contains three hydrindacene (1,2,3,5,6,7-hexahydro-s-indacene) units with four carboxylates at the 2,6-positions via a macrocyclic gold complex .

    Chemical Synthesis

    • The compound is a useful synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. In this context, “1,2,3,5,6,7-Hexahydro-s-indacene” could be used in the synthesis of a wide range of chemical structures .

    Preparation of Sulfonamides

    • The compound has been mentioned in a patent related to the preparation of sulfonamides . Sulfonamides are a group of compounds that are widely used in medicine for their antibacterial properties .

    Preparation of Indanones

    • It has been used in the preparation of indanones from tetralones . Indanones are a type of organic compound that are used in the synthesis of a wide range of chemicals .

properties

IUPAC Name

1,2,3,5,6,7-hexahydro-s-indacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGHRKGPUUKBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197806
Record name s-Indacene, 1,2,3,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5,6,7-Hexahydro-s-indacene

CAS RN

495-52-3
Record name s-Indacene, 1,2,3,5,6,7-hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Indacene, 1,2,3,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,5,6,7-tetrahydro-2H-s-indacen-1-one (90 grams), ethanol (1 L), 10% palladium on carbon (1-2 grams) and concentrated hydrochloric acid (50 mL) was hydrogenated on a Parr shaker at room temperature until hydrogen uptake ceased. The mixture was filtered through a Celite pad. The pad was washed with 1 L diethyl ether. The filtrate was diluted with water and the organic phase was separated. The aqueous phase was extracted with 1 L of ether, and the combined ether extracts were washed with water, saturated sodium bicarbonate solution and brine. The ether extracts were dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting pale yellow solid was recrystallized from methanol to afford 61 grams of the title compound as colorless crystals, m.p. 56.6-58.5° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 (± 0.5) g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine (77 grams) in tetrahydrofuran (1.5 L) and triethylamine (68.3 mL) was added triphosgene (43.9 grams) in one portion. The mixture was heated to reflux for 1/2 hour, then cooled to room temperature. The tetrahydrofuran was removed under reduced pressure, and the residue was taken up in pentane and filtered through a plug of silica gel. Removal of the pentane in vacuo afforded 80 grams of a white solid, m.p. 35.0-36.2° C.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
68.3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5,6,7-Hexahydro-s-indacene
Reactant of Route 2
1,2,3,5,6,7-Hexahydro-s-indacene
Reactant of Route 3
1,2,3,5,6,7-Hexahydro-s-indacene
Reactant of Route 4
1,2,3,5,6,7-Hexahydro-s-indacene
Reactant of Route 5
1,2,3,5,6,7-Hexahydro-s-indacene
Reactant of Route 6
1,2,3,5,6,7-Hexahydro-s-indacene

Citations

For This Compound
376
Citations
P SathyaáShanker, GSR SubbaáRao - Journal of the Chemical …, 1991 - pubs.rsc.org
A new strategy for the total synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate 4, a key intermediate in the synthesis of illudalanes, is …
Number of citations: 9 pubs.rsc.org
FJ Urban, V John Jasys, JW Raggon… - Synthetic …, 2003 - Taylor & Francis
A novel synthesis of the anti-inflammatory agent 1-(1,2,3,5,6,7- hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl] urea 1 is described. Sulfonamide 5 was …
Number of citations: 25 www.tandfonline.com
P Kumaradhas, KR Gupta, S Kotha… - Analytical Sciences: X …, 2008 - jstage.jst.go.jp
The title structure, 2, 6-diisocyano-1, 2, 3, 5, 6, 7-hexahydro-s-indacene-2, 6-dicarboxylic acid diethyl ester is an indane-based amino acid derivative. It crystallizes in the tetragonal …
Number of citations: 2 www.jstage.jst.go.jp
C McBride, L Trzoss, D Povero, M Lazic… - Journal of Medicinal …, 2022 - ACS Publications
Inappropriate activation of the NLRP3 inflammasome has been implicated in multiple inflammatory and autoimmune diseases. Herein, we aimed to develop novel NLRP3 inhibitors that …
Number of citations: 18 pubs.acs.org
X Huang, W Wu, C Fu, Y Yu… - Chemistry–A European …, 2015 - Wiley Online Library
Palladium‐catalyzed tandem reactions of 2,7‐alkadiynylic carbonates with allenes bearing a carbon nucleophile such as malonate and bis(phenylsulfonyl)methane for the efficient …
M Salla, MS Butler, R Pelingon, G Kaeslin… - ACS medicinal …, 2016 - ACS Publications
MCC950 is an orally bioavailable small molecule inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome that exhibits remarkable activity in …
Number of citations: 36 pubs.acs.org
B Tinant, JP Declercq, JP Bouillon… - … für Kristallographie-New …, 2001 - degruyter.com
Crystal structure of meso 1,7-bis(trimethylsilylcarbonyl)-2,6-dihydroxy- 2,6-bis(trimethylsilyl)-1,2,3,5,6,7-hexahydro-s-indacene, C26H46O4Si4 Skip to content Should you have institutional access? Here's how to get it …
Number of citations: 1 www.degruyter.com
M Salla, MS Butler, NL Massey, JC Reid… - Bioorganic & Medicinal …, 2018 - Elsevier
This study describes the syntheses of di, tetra and hexa deuterated analogues of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome inhibitor MCC950. In …
Number of citations: 7 www.sciencedirect.com
PV Nikul'shin, AM Maksimov, YV Gatilov… - Russian Journal of …, 2019 - Springer
Dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene has been synthesized as the major product of co-pyrolysis of 6-bromo-, 6-chlorooctafluoroindane-5-thiols, or bis(6-bromo-5-…
Number of citations: 2 link.springer.com
A GHOSH, PC DUTTA - Journal of chemical research …, 1985 - pascal-francis.inist.fr
Total synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate: a key intermediate for the synthesis of illudinine CNRS Inist Pascal-Francis CNRS Pascal …
Number of citations: 3 pascal-francis.inist.fr

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